6,7,8,9-Tetrahydrodibenzofuran-1,2-dione
Description
Structure
3D Structure
Properties
CAS No. |
157589-00-9 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6,7,8,9-tetrahydrodibenzofuran-1,2-dione |
InChI |
InChI=1S/C12H10O3/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h5-6H,1-4H2 |
InChI Key |
MGLSDRIVKRPRDK-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=O)C3=O |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=O)C3=O |
Synonyms |
1,2-Dibenzofurandione, 6,7,8,9-tetrahydro- (9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 6,7,8,9 Tetrahydrodibenzofuran 1,2 Dione
Retrosynthetic Analysis for the 6,7,8,9-Tetrahydrodibenzofuran-1,2-dione Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For the this compound core, several logical disconnections can be proposed, revealing potential forward synthetic pathways.
A primary disconnection strategy involves breaking the bonds of the central furan (B31954) ring. This can be envisioned through two main approaches:
C-O/C-C Bond Disconnection: A disconnection across the C4a-O and C9b-C1 bonds suggests a precursor like a substituted catechol and a cyclohexanone derivative bearing an appropriate leaving group. The forward reaction would involve an initial O-alkylation followed by an intramolecular ring closure to form the furan.
Annulation Approach Disconnection: Alternatively, the molecule can be disconnected at the junction of the furanobenzoid and cyclohexene rings (C5a-C6 and C9a-C9b bonds). This leads back to a benzofuran-1,2-dione precursor and a 1,3-butadiene derivative. The forward synthesis would involve a Diels-Alder cycloaddition reaction to construct the tetrahydrobenzene ring.
A second major retrosynthetic strategy focuses on constructing the tetrahydrobenzene ring last. This approach disconnects the C-C bonds of the cyclohexene moiety, suggesting a Diels-Alder reaction between a furan-fused o-quinodimethane and a suitable dienophile. These disconnections form the conceptual basis for the synthetic routes discussed in the following sections.
Classical and Modern Synthetic Routes to Tetrahydrodibenzofurans and Related Scaffolds
The synthesis of the tetrahydrodibenzofuran skeleton can be achieved through a variety of powerful chemical transformations. These methods focus on the strategic construction of either the furan or the carbocyclic rings.
Annulation, the formation of a new ring onto a pre-existing one, is a powerful strategy for building the tetrahydrodibenzofuran core. A notable example is the acid-catalyzed heteroannulation of benzoquinones with cyclohexanone derivatives. dtu.dkresearchgate.net In this approach, a suitable benzoquinone reacts with a cyclohexanone enol or enolate under acidic conditions to construct the fused furan ring system. The reaction likely proceeds through a sequence of nucleophilic addition, cyclization, and dehydration to yield the dibenzofuran (B1670420) scaffold. For instance, the reaction of benzoquinone with cyclohexanone in the presence of acetic acid and toluene under reflux conditions can yield 8-hydroxy-3,4-dihydrodibenzo[b,d]furan-1(2H)-one. researchgate.net
Table 1: Annulation of Cyclohexanones with Benzoquinones
| Cyclohexanone Derivative | Benzoquinone Derivative | Catalyst/Solvent | Product | Yield |
|---|---|---|---|---|
| Cyclohexanone | 1,4-Benzoquinone | Acetic Acid, Toluene | 8-Hydroxy-3,4-dihydrodibenzo[b,d]furan-1(2H)-one | Moderate |
| 2-Methylcyclohexanone | 1,4-Benzoquinone | Acetic Acid, Toluene | Corresponding methylated dibenzofuran derivative | Not Reported |
Intramolecular cyclization is a highly effective method for forming the furan ring when a suitably functionalized carbocyclic precursor is available. nih.gov This strategy involves a molecule that already contains the cyclohexene and benzene (B151609) rings (or precursors) and relies on an internal reaction to close the heterocyclic ring. rsc.org A common approach involves the cyclization of an intermediate containing a phenolic hydroxyl group and an adjacent side chain with appropriate functionality. For example, the intramolecular cyclization of acyloxy sulfone derivatives has been developed as a viable route for the annulation of furans to cycloalkenones. nih.gov This method can be extended to synthesize substituted benzofurans, demonstrating its versatility. nih.gov
Another powerful technique is the gold-catalyzed intramolecular heterocyclization of precursors containing both a phenolic group and an alkyne moiety. researchgate.net This reaction proceeds under mild conditions and typically affords the furan-fused products in high yields. researchgate.net
Table 2: Intramolecular Cyclization for Furan Ring Formation
| Precursor Type | Catalyst/Reagent | Key Transformation | Yield Range |
|---|---|---|---|
| Acyloxy sulfone derivatives | LHMDS, p-TsOH | Base-mediated cyclization followed by acid-catalyzed dehydration | Good to Excellent nih.gov |
| 2-Alkynyl-3-oxotriterpene acids | Base (e.g., K2CO3) | Anionic 5-exo-dig cyclization | Moderate to Good researchgate.net |
| Phenolic ester with adjacent functionality | Wittig reagents | Intramolecular Wittig cyclization | Variable nih.gov |
Oxidative cyclization provides a direct method for constructing the furan ring from open-chain precursors, often o-alkenylphenols. nih.gov This approach utilizes an oxidizing agent to facilitate the ring-closing C-O bond formation. Palladium-catalyzed oxidative cyclization of alkenols is a particularly powerful method for constructing oxygen heterocycles. nih.gov This reaction can be rendered diastereoselective through the use of specific catalyst systems and by introducing hydrogen-bond acceptors in the substrate. nih.gov
Copper-catalyzed aerobic oxidative cyclization of phenols with alkynes offers another efficient, one-pot procedure for the regioselective synthesis of polysubstituted benzofurans. rsc.org The transformation involves a sequential nucleophilic addition of the phenol to the alkyne, followed by the oxidative ring closure. rsc.org Mechanistic studies suggest that some oxidative cyclizations may proceed through a disulfide intermediate, which then converts to the final heterocyclic product. mdpi.com
Table 3: Examples of Oxidative Cyclization Reactions
| Substrates | Catalyst/Oxidant | Reaction Type | Key Feature |
|---|---|---|---|
| o-Alkenylphenols | PdCl2 / Benzoquinone | Palladium-catalyzed oxidative cyclization | Can be made diastereoselective nih.gov |
| Phenols and Alkynes | Copper catalyst / O2 | Copper-catalyzed aerobic oxidative cyclization | One-pot, regioselective synthesis rsc.org |
| 2-Hydroxystilbenes | PhI(OAc)2 / m-CPBA | Iodine(III)-catalyzed oxidative cyclization | Metal-free alternative nih.gov |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. researchgate.net For the synthesis of highly substituted furan rings, one-pot, three-component reactions have been developed. For instance, benzoylacetonitriles, aldehydes, and benzoyl chlorides can be combined using a synergistic catalytic system to produce tetrasubstituted furans in good to excellent yields. mdpi.com
The Diels-Alder reaction is a cornerstone of cyclic compound synthesis and is highly applicable to the construction of the tetrahydrodibenzofuran skeleton. nih.govmdpi.com In a potential Knoevenagel-Diels-Alder sequence, a Knoevenagel condensation could be used to form a reactive dienophile, which then undergoes an intramolecular Diels-Alder reaction with a furan ring acting as the diene. Furan and its derivatives are well-known dienes in [4+2] cycloadditions, providing a powerful route to oxa-bridged cyclohexene rings, which can be further transformed into the desired aromatic system. rsc.org The selectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. mdpi.com Aza-Diels-Alder reactions have also been employed to create related nitrogen-containing polycyclic aromatic systems. nih.gov
Derivatization and Functionalization of the this compound Skeleton
Once the core skeleton is synthesized, its derivatization and functionalization are crucial for tuning its chemical and physical properties. The 1,2-dione (or o-quinone) moiety is a highly reactive functional group that can undergo a variety of transformations. It can act as a dienophile in Diels-Alder reactions, participate in cycloadditions, and undergo nucleophilic additions.
Chemical derivatization is also a key strategy for enhancing analytical detection, particularly in LC-MS/MS analysis. nih.gov Reagents that react with specific functional groups can improve ionization efficiency and chromatographic separation. nih.gov For a dione (B5365651) structure, derivatizing agents targeting carbonyl groups could be employed. While often used for analysis, these derivatization reactions highlight the chemical reactivity of the dione and can be adapted for synthetic purposes to introduce new functionalities.
Furthermore, the aromatic part of the molecule is amenable to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), allowing for the introduction of a wide range of substituents, provided the reaction conditions are controlled to avoid decomposition of the sensitive dione moiety.
Regioselective Functional Group Interconversions
Regioselectivity, the control of the region of a molecule where a chemical reaction occurs, is a cornerstone of modern organic synthesis. For a molecule like this compound, which possesses distinct reactive sites, regioselective functional group interconversions are critical for its successful synthesis and derivatization.
One of the primary challenges in the synthesis of polysubstituted aromatic compounds is the directed installation of functional groups at specific positions. In the context of the tetrahydrodibenzofuran scaffold, regioselectivity can be achieved through several established strategies:
Directing Group Effects: The existing oxygen atom within the furan ring and the carbonyl groups can direct incoming electrophiles to specific positions on the aromatic ring. For instance, Friedel-Crafts acylation or alkylation reactions would likely be directed to positions para to the furan oxygen, assuming the benzene ring is activated.
Manipulation of Substituent Patterns: The synthesis can be designed to start with a pre-functionalized benzene or cyclohexanone ring, where the desired regiochemistry is already established. Subsequent ring-forming reactions would then construct the tetrahydrodibenzofuran core.
Metal-Catalyzed Cross-Coupling Reactions: Modern palladium- or copper-catalyzed cross-coupling reactions offer powerful tools for regioselective C-C and C-heteroatom bond formation. For example, a suitably halogenated tetrahydrodibenzofuran precursor could be selectively functionalized through Suzuki, Stille, or Buchwald-Hartwig coupling reactions.
Research Findings on Regioselective Synthesis:
While specific studies on this compound are not abundant in the literature, research on related dibenzofuran and benzofuran (B130515) systems provides valuable insights. For instance, the synthesis of polysubstituted furans can be achieved with high regioselectivity through metalloradical cyclization of alkynes with α-diazocarbonyls. nih.gov This method allows for the construction of the furan ring with predictable substitution patterns. Similarly, palladium-catalyzed intramolecular cyclization of ortho-iododiaryl ethers is a well-established and regioselective method for forming the dibenzofuran core. organic-chemistry.org These general strategies could be adapted for the synthesis of the target molecule by choosing appropriately substituted starting materials.
Interactive Data Table: Regioselective Reactions Applicable to Tetrahydrodibenzofuran Synthesis
| Reaction Type | Reagents/Catalyst | Potential Outcome on Tetrahydrodibenzofuran Scaffold | Regioselectivity Control |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Introduction of an acyl group onto the aromatic ring | Directed by the furan oxygen and existing substituents |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst | Formation of a new C-C bond at a specific position | Position of the pre-installed halogen or triflate |
| Directed Ortho-Metalation | Strong base (e.g., n-BuLi), electrophile | Functionalization at the position ortho to a directing group | Coordination of the base to a directing group |
Stereoselective Modifications and Chiral Derivatization
Stereoselectivity, the preferential formation of one stereoisomer over another, is of paramount importance in the synthesis of biologically active molecules. While this compound itself is achiral, the introduction of stereocenters through modification or the resolution of chiral derivatives are key considerations for exploring its chemical space and potential applications.
Stereoselective Modifications:
The saturated cyclohexane (B81311) ring of the tetrahydrodibenzofuran core offers opportunities for stereoselective modifications. For example, reduction of one of the ketone functionalities could generate a hydroxyl group, creating a new stereocenter. The stereochemical outcome of such a reduction can often be controlled by the choice of reducing agent and the steric environment around the carbonyl group.
Furthermore, reactions at the α-position to the carbonyl groups can be performed stereoselectively using chiral auxiliaries or catalysts. This would allow for the introduction of substituents with a defined three-dimensional arrangement.
Chiral Derivatization:
In cases where a racemic mixture of a chiral derivative of this compound is synthesized, chiral derivatization can be employed for the separation of enantiomers. This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by standard techniques such as chromatography or crystallization. Subsequent removal of the chiral auxiliary regenerates the pure enantiomers.
Research Findings on Stereoselective Synthesis and Chiral Resolution:
The field of asymmetric synthesis offers a vast toolbox for stereoselective transformations. For instance, the stereoselective synthesis of substituted tetrahydrofurans has been achieved through various methods, including intramolecular additions of nucleophilic alkenes to oxonium ions. nih.gov While not directly applied to the target molecule, these principles can be extrapolated.
In a study on dihydrobenzofuran neolignans, enantiomers were successfully separated and their absolute configurations determined using spectroscopic and chiroptical techniques. nih.gov This highlights the feasibility of chiral resolution within this class of compounds.
Interactive Data Table: Stereoselective Strategies for Tetrahydrodibenzofuran Derivatives
| Strategy | Description | Example Reagents/Methods | Potential Application |
| Diastereoselective Reduction | Reduction of a ketone to an alcohol, where the approach of the reducing agent is directed by existing stereocenters or steric hindrance. | Selectride®, L-Selectride® | Creation of a specific stereoisomer of a hydroxyl derivative. |
| Chiral Auxiliary-Mediated Alkylation | A chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of an alkylation reaction. | Evans oxazolidinones | Introduction of a substituent at the α-position to a carbonyl with a specific stereochemistry. |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric salts with a chiral acid or base, or derivatization with a chiral agent followed by chromatography. | Isolation of pure enantiomers of a chiral derivative for further study. |
Green Chemistry Approaches and Bio-Based Routes in Tetrahydrodibenzofuran Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing complex molecules like this compound, this translates to the use of renewable feedstocks, energy-efficient reaction conditions, and the minimization of waste.
Green Chemistry Approaches:
Several green chemistry principles can be applied to the synthesis of tetrahydrodibenzofurans. These include:
Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to reduce waste. This includes the use of metal catalysts, organocatalysts, and biocatalysts.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be avoided or minimized. This includes exploring the use of water, supercritical fluids, or solvent-free conditions.
Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.
Visible-light-promoted synthesis represents an eco-friendly method for constructing dibenzofuran derivatives through intramolecular C–O bond formation. figshare.com The development of novel benzofuran syntheses using ZnO-nanorods as a catalyst under solvent-free conditions also aligns with green chemistry principles. tandfonline.com
Bio-Based Routes:
The use of renewable biomass as a starting material for the synthesis of aromatic compounds is a rapidly growing area of research. researchgate.netnih.gov Lignocellulosic biomass, which is rich in aromatic and carbohydrate building blocks, is a particularly attractive feedstock. kit.edurenewable-carbon.eu
While a direct bio-based route to this compound has not been reported, key precursors could potentially be derived from biomass. For example, various aromatic compounds can be produced through the microbial fermentation of sugars. frontiersin.org Catechol and its derivatives, which could serve as precursors to the benzene portion of the target molecule, can be obtained from lignin depolymerization. The cyclohexanone moiety could potentially be derived from the hydrogenation of biomass-derived phenols or furans.
Research Findings on Green and Bio-Based Synthesis:
Research has demonstrated the feasibility of producing a wide range of aromatic chemicals from bio-based resources. kit.edu For instance, 5-hydroxymethylfurfural (HMF), a platform chemical derived from sugars, can be converted into various aromatic compounds. researchgate.net Microbial engineering is also being explored to produce valuable aromatic compounds through fermentation. nih.gov These advancements pave the way for developing more sustainable synthetic routes to complex molecules like this compound in the future.
Interactive Data Table: Green Chemistry and Bio-Based Strategies
| Approach | Principle | Example | Relevance to Tetrahydrodibenzofuran Synthesis |
| Photocatalysis | Use of light energy to drive chemical reactions. | Visible-light-promoted synthesis of dibenzofurans. figshare.com | A potentially milder and more energy-efficient method for key bond-forming steps. |
| Nanocatalysis | Use of catalysts at the nanoscale for improved activity and selectivity. | ZnO-nanorods for benzofuran synthesis. tandfonline.com | Could offer efficient and recyclable catalysts for the synthesis. |
| Biomass Valorization | Conversion of renewable biomass into valuable chemicals. | Production of aromatic compounds from lignin or sugars. researchgate.netrenewable-carbon.eu | Provides a potential sustainable source for the key aromatic and aliphatic building blocks. |
| Microbial Fermentation | Use of microorganisms to produce chemicals. | Synthesis of aromatic amino acids and other aromatic compounds. nih.govfrontiersin.org | Could be engineered to produce specific precursors for the synthesis. |
Reaction Mechanisms and Chemical Transformations of 6,7,8,9 Tetrahydrodibenzofuran 1,2 Dione
Electrophilic and Nucleophilic Reactivity at the Dione (B5365651) and Tetrahydro Ring Positions
The reactivity of 6,7,8,9-tetrahydrodibenzofuran-1,2-dione is largely dictated by the interplay between its electron-deficient o-quinone moiety and the electron-rich tetrahydrodibenzofuran ring system. The dione portion of the molecule is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is analogous to that of other o-quinones, which readily undergo nucleophilic addition reactions. researchgate.netresearchgate.net
Nucleophiles such as amines, alcohols, and thiols can add to the conjugated system of the dione. researchgate.net For instance, primary and secondary amines can participate in Michael-type additions. researchgate.net The tetrahydro ring, being a saturated carbocyclic system, is generally less reactive towards electrophiles and nucleophiles compared to the dione moiety. However, the positions adjacent to the furan (B31954) ring may exhibit some altered reactivity due to the influence of the heterocyclic system.
The regioselectivity of nucleophilic attack on the dione is influenced by both electronic and steric factors. Theoretical studies and experimental observations on related o-quinones indicate that the site of nucleophilic attack can vary. For example, the addition of thiols to some o-quinones can proceed via a 1,6-addition mechanism, which is different from the more common 1,4-addition observed with other nucleophiles. nih.gov
Table 1: Predicted Nucleophilic Addition Reactions of this compound
| Nucleophile | Predicted Product Type | Reference for Analogy |
| Primary Amines (R-NH₂) | Michael-type addition adduct | researchgate.net |
| Secondary Amines (R₂NH) | Michael-type addition adduct | researchgate.net |
| Alcohols (R-OH) | Hemiketal/Acetal formation | researchgate.net |
| Thiols (R-SH) | Thioether adduct | researchgate.netnih.gov |
| Water (H₂O) | Hydroxy catechol derivative | researchgate.net |
This table is predictive and based on the known reactivity of other o-quinones.
Ring-Opening and Rearrangement Pathways of Dibenzofuran (B1670420) and Dione Systems
The dibenzofuran and dione systems within this compound can undergo ring-opening and rearrangement reactions under specific conditions. The furan ring of the dibenzofuran core can be cleaved, particularly under transition metal catalysis. For instance, nickel-catalyzed ring-opening C-O bond arylation has been reported for dibenzofurans, leading to the formation of biaryl compounds. While this has not been specifically demonstrated for the tetrahydro derivative, it represents a potential transformation pathway.
The dione moiety can also participate in rearrangement reactions. In the presence of acid, o-quinones can undergo rearrangements, although these are less common than their other reactions. More significantly, the tetrahydrofuran (B95107) ring, a related five-membered oxygen heterocycle, is known to undergo acid-catalyzed rearrangements. These rearrangements often proceed through the formation of an oxonium ion intermediate.
Oxidation-Reduction Chemistry of the Dione Moiety and Fused Rings
The dione moiety of this compound is the primary center for oxidation-reduction chemistry. O-quinones are well-known to be readily reduced to the corresponding catechols (1,2-dihydroxybenzenes). nih.gov This reduction can be achieved using a variety of reducing agents. Conversely, the corresponding catechol of the target molecule can be oxidized to form the dione. nih.gov
The redox potential of the quinone/catechol couple is an important characteristic and is influenced by the substituents on the ring system. nih.gov The fusion of the tetrahydro ring and the furan ring will modulate the redox properties of the dione. The reduction of a similar fused dione, tetralin-1,4-dione, has been studied in detail, providing insight into the potential reduction pathways of this compound. beilstein-journals.orgnih.govnih.govresearchgate.net
Table 2: Reduction of Tetralin-1,4-dione with Various Reducing Agents
| Reducing Agent | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| NaBH₄ | 55:45 | 98 | beilstein-journals.org |
| LiAlH₄ | 46:54 | 95 | beilstein-journals.org |
| BH₃·THF | 60:40 | 92 | beilstein-journals.org |
| L-Selectride® | 84:16 | 76 | beilstein-journals.org |
| Red-Al® | 13:87 | 85 | beilstein-journals.org |
This data is for the analogous compound tetralin-1,4-dione and provides a model for the potential reduction of this compound.
Transition Metal-Catalyzed Transformations and Cross-Coupling Reactions for Functionalization
Transition metal catalysis offers a powerful tool for the functionalization of the this compound scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to form carbon-carbon bonds on aromatic and heterocyclic systems. youtube.com These reactions could potentially be applied to the aromatic part of the dibenzofuran core, allowing for the introduction of a variety of substituents. nih.govnih.gov
Furthermore, transition metal-catalyzed C-H functionalization has emerged as a strategic approach for the direct modification of otherwise inert C-H bonds. rsc.orgacs.orgnih.govnyu.edu This methodology could be particularly useful for the functionalization of the tetrahydro ring of the target molecule. For example, rhodium-catalyzed C-C activation has been used in the synthesis of 1-tetralones, which are structurally related to the tetrahydro part of our molecule of interest. nih.gov
Radical Reactions and Their Role in Transformations of Dibenzofuran Structures
Radical reactions can play a significant role in the transformation of dibenzofuran structures. The addition of radical species to the dione moiety is a potential reaction pathway. For instance, the addition of thiyl radicals to o-quinones has been shown to proceed via a free-radical chain mechanism. nih.gov This is in contrast to the nucleophilic addition mechanism often proposed for other nucleophiles.
The dibenzofuran ring system itself can also participate in radical reactions. Under certain conditions, such as in the gas phase with hydroxyl radicals, dibenzofurans can undergo degradation, which is relevant in the context of atmospheric chemistry. While these conditions are harsh, they highlight the potential for radical-mediated transformations of the dibenzofuran core.
Advanced Spectroscopic Characterization and Structural Analysis of 6,7,8,9 Tetrahydrodibenzofuran 1,2 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 6,7,8,9-tetrahydrodibenzofuran-1,2-dione and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum of the parent compound and its derivatives reveals characteristic signals for the aromatic and aliphatic protons. The chemical shifts and coupling constants of the protons on the tetrahydrofuran (B95107) ring are particularly informative for determining the relative stereochemistry and conformation of this fragment. For instance, the coupling constants between vicinal protons can help distinguish between cis and trans isomers in substituted derivatives. researchgate.net In some cases, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) are employed to establish proton-proton coupling networks, further confirming the structural assignments. bas.bg
Conformational Analysis: NMR spectroscopy, particularly through the analysis of nuclear Overhauser effect (NOE) data, is a powerful method for investigating the preferred conformations of flexible molecules like the tetrahydrofuran ring in these compounds. mdpi.com By measuring the through-space interactions between protons, it is possible to deduce their spatial proximity and thus the three-dimensional arrangement of the molecule in solution. mdpi.com Computational modeling, often used in conjunction with experimental NMR data, can provide further insights into the conformational landscape and the relative energies of different conformers. nih.govnih.gov
Below is a representative table of expected ¹H and ¹³C NMR chemical shift ranges for the core structure of this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1=O | - | 170-180 |
| C2=O | - | 170-180 |
| C3 | 7.0-8.0 | 120-140 |
| C4 | 7.0-8.0 | 120-140 |
| C4a | - | 145-155 |
| C5a | - | 115-125 |
| C6 | 2.5-3.5 | 20-30 |
| C7 | 1.5-2.5 | 20-30 |
| C8 | 1.5-2.5 | 20-30 |
| C9 | 2.5-3.5 | 20-30 |
| C9a | - | 150-160 |
| C9b | - | 120-130 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.
Molecular Ion Peak: The mass spectrum of the parent compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of this peak confirms the identity of the compound. In some cases, adduct ions, such as [M+H]⁺ or [M+Na]⁺, may also be observed depending on the ionization technique used.
Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can break apart in predictable ways, and the resulting fragment ions can be used to deduce the structure of the original molecule. For ketones, a common fragmentation is the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, known as α-cleavage. libretexts.orgmiamioh.edu In the case of this compound, this could involve the loss of CO or other small fragments from the dione (B5365651) moiety. The fragmentation of the tetrahydrofuran ring can also provide clues about its substitution pattern. sapub.org The analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. libretexts.orgchemguide.co.uk
A table illustrating the expected major fragments for this compound is provided below.
| Fragment | m/z (mass-to-charge ratio) | Possible Origin |
| [M]⁺ | 214 | Molecular Ion |
| [M-CO]⁺ | 186 | Loss of a carbonyl group |
| [M-2CO]⁺ | 158 | Loss of both carbonyl groups |
| [M-C₂H₄]⁺ | 186 | Loss of ethylene (B1197577) from the tetrahydrofuran ring |
| C₈H₇O⁺ | 119 | Fragment from the benzofuran (B130515) portion |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. youtube.com The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific bonds.
Key Functional Groups:
C=O Stretching: The most prominent feature in the IR spectrum will be the strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O) in the 1,2-dione system. These typically appear in the region of 1670-1780 cm⁻¹. pressbooks.pub The exact position of these bands can be influenced by conjugation and ring strain.
C-O-C Stretching: The ether linkage in the furan (B31954) ring will give rise to a characteristic C-O-C stretching vibration, usually observed in the 1000-1300 cm⁻¹ region. esisresearch.org
C-H Stretching: The spectrum will also show C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the tetrahydrofuran ring (below 3000 cm⁻¹). libretexts.org
C=C Stretching: The aromatic ring will exhibit C=C stretching vibrations in the 1450-1600 cm⁻¹ region. pressbooks.pub
The fingerprint region of the IR spectrum (below 1500 cm⁻¹) contains a complex pattern of bands that are unique to the molecule and can be used for identification by comparison with a reference spectrum. irdg.org
A table summarizing the characteristic IR absorption frequencies for this compound is presented below.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1670 - 1780 (strong, sharp) |
| Aromatic C=C | Stretching | 1450 - 1600 (variable) |
| Ether (C-O-C) | Stretching | 1000 - 1300 (strong) |
| Aromatic C-H | Stretching | 3000 - 3100 (variable) |
| Aliphatic C-H | Stretching | 2850 - 3000 (variable) |
X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis
This technique is invaluable for:
Unambiguous Stereochemistry: Confirming the relative and absolute stereochemistry of chiral centers within the molecule.
Conformational Details: Revealing the precise puckering of the tetrahydrofuran ring and the planarity of the dibenzofuran (B1670420) system.
Intermolecular Interactions: Analyzing the crystal packing to understand the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the solid-state structure.
Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives
For chiral derivatives of this compound, Circular Dichroism (CD) spectroscopy is a crucial technique for studying their stereochemical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. This allows for:
Determination of Absolute Configuration: By comparing the experimental CD spectrum with theoretical calculations or with the spectra of related compounds of known absolute configuration, it is often possible to assign the absolute stereochemistry of the chiral centers.
Conformational Studies: Changes in the CD spectrum can be used to monitor conformational changes in chiral molecules in solution.
Advanced Hyphenated Techniques in Reaction Monitoring and Purity Assessment
Modern analytical chemistry relies heavily on hyphenated techniques, which couple a separation method with a spectroscopic detection method. nih.gov These techniques are particularly useful for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for separating complex mixtures and identifying the individual components. sigmaaldrich.com It can be used to monitor the disappearance of starting materials and the appearance of the desired product during a synthesis. It is also highly effective for detecting and identifying impurities, even at very low levels, thus ensuring the purity of the final compound. mdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be employed in a similar manner to LC-MS for reaction monitoring and purity analysis. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This advanced technique provides both separation and detailed structural information. It allows for the direct acquisition of NMR spectra of individual components in a mixture as they elute from the chromatography column, which is invaluable for identifying unknown byproducts in a reaction mixture. nih.gov
Computational and Theoretical Investigations on 6,7,8,9 Tetrahydrodibenzofuran 1,2 Dione
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating molecular properties at the electronic level. nih.gov DFT methods are often favored for their balance of computational cost and accuracy, making them suitable for medium-sized organic molecules. researchgate.net Ab initio methods, while more computationally intensive, can offer higher accuracy for smaller systems or for benchmarking DFT results.
Understanding the electronic structure is key to predicting a molecule's chemical behavior. These studies typically involve analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity.
Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For 6,7,8,9-Tetrahydrodibenzofuran-1,2-dione, the diketone functionality would be expected to create significant electron-deficient regions, making it susceptible to nucleophilic attack.
Illustrative Data: Electronic Properties This table shows hypothetical electronic properties calculated for this compound, which would be typical outputs of a DFT study.
Quantum chemical calculations are invaluable for mapping out potential reaction pathways. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the activation energy (energy barrier) for a proposed reaction. This analysis helps predict the feasibility and mechanism of a chemical transformation. For this compound, such studies could explore its synthesis, degradation pathways, or its reactions with other molecules, identifying the most energetically favorable routes. nih.gov
Molecules with flexible parts, like the tetrahydrofuran (B95107) ring in this compound, can exist in multiple three-dimensional shapes, or conformations. Computational methods can systematically explore the conformational landscape to identify the most stable structures (lowest energy conformers). nih.gov This is crucial because the observed properties of a compound are often a population-weighted average of its conformers. The analysis provides insights into the molecule's preferred shape and the energy barriers between different conformations. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study its movement and behavior over time. researchgate.net MD simulations model the interactions between atoms using classical mechanics (force fields), allowing for the observation of molecular vibrations, rotations, and conformational changes on a nanosecond timescale. researchgate.netsemanticscholar.org
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry can accurately predict spectroscopic data, which is essential for structure elucidation and verification. researchgate.net
NMR Chemical Shifts: Using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov Comparing these predicted shifts with experimental data is a powerful method for confirming the correct structure among several possibilities. The accuracy of these predictions has significantly improved with modern computational models and machine learning enhancements, with mean absolute errors for ¹H often below 0.2 ppm. nih.gov
IR Frequencies: Calculations can also produce a theoretical infrared spectrum. esisresearch.org By analyzing the vibrational modes, specific peaks in an experimental IR spectrum can be assigned to the stretching or bending of particular bonds (e.g., C=O, C-O-C). This provides direct evidence for the presence of key functional groups. nih.gov
Illustrative Data: Predicted vs. Experimental Spectroscopic Data This table provides a hypothetical comparison of calculated and experimental spectroscopic values for this compound.
Computational Prediction of Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)
Chemical Hardness (η): Defined as half of the HOMO-LUMO gap, chemical hardness measures the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap and is generally less reactive.
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. A higher electrophilicity index suggests a stronger electrophile. For this compound, the presence of two electron-withdrawing carbonyl groups would likely result in a significant electrophilicity index.
These descriptors are useful for comparing the reactivity of a series of related compounds and for understanding their behavior in chemical reactions.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Molecular Interactions and Recognition Mechanisms of 6,7,8,9 Tetrahydrodibenzofuran 1,2 Dione
Analysis of Intermolecular Forces and Crystal Packing
The solid-state arrangement of molecules, or crystal packing, is governed by a delicate balance of intermolecular forces. While a crystal structure for 6,7,8,9-Tetrahydrodibenzofuran-1,2-dione is not publicly available, we can hypothesize its potential interactions based on its structural features and by examining studies on similar compounds. The primary forces at play would likely include hydrogen bonding, van der Waals interactions, and potentially π-π stacking.
Hirshfeld Surface Analysis: This computational tool is invaluable for visualizing and quantifying intermolecular interactions within a crystal lattice. asianpubs.org It maps the electron distribution between neighboring molecules, allowing for the identification of close contacts. For instance, in a related benzofuran (B130515) derivative, Hirshfeld analysis revealed that the crystal packing was stabilized by C-H···O intermolecular hydrogen bonds and C-H···π interactions, which together form a 2D supramolecular layer. asianpubs.org A similar analysis of this compound would be expected to reveal significant contributions from interactions involving its ketone and ether oxygen atoms.
The following table, based on a study of a dihydropyrimidine-2(1H)-thione derivative, illustrates the type of data Hirshfeld surface analysis can provide regarding the percentage contribution of different intermolecular contacts. researchgate.net A similar breakdown would be anticipated for this compound.
| Interaction Type | Percentage Contribution |
| H···H | 45.0% |
| O···H/H···O | 25.5% |
| C···H/H···C | 18.2% |
| S···H/H···S | 5.8% |
| C···C | 2.5% |
| N···H/H···N | 1.5% |
| S···S | 1.0% |
| C···O/O···C | 0.5% |
| This table is representative of data from a related heterocyclic compound and is for illustrative purposes only. |
Non-covalent Interactions in Solution and within Biological Environments
In solution and within biological systems, the non-covalent interactions of this compound would be influenced by the surrounding solvent molecules and biological macromolecules. The nature of these interactions is critical for processes such as solubility, membrane permeability, and binding to biological targets.
The interaction of heterocyclic compounds with biological molecules like DNA can occur through non-covalent modes such as intercalation between base pairs, groove binding, and interactions with the phosphate (B84403) backbone. researchgate.netkaznu.kz These interactions are often driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. researchgate.net Given its planar aromatic furan (B31954) ring, this compound could potentially interact with biomolecules through similar mechanisms. The ketone groups could act as hydrogen bond acceptors, while the tetrahydrofuran (B95107) ring provides a more flexible, hydrophobic region.
Molecular Docking and Simulation Studies with Macromolecular Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein or enzyme, to form a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding modes.
While no specific molecular docking studies for this compound have been reported, research on other dibenzofuran (B1670420) derivatives has shown their potential as kinase inhibitors. nih.gov For example, derivatives of dibenzo[b,d]furan have been identified as potent inhibitors of Pim-1/2 kinases. nih.gov A molecular docking study of this compound against a panel of kinases or other enzymes could reveal potential biological targets. Such a study would predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
The following table illustrates typical results from a molecular docking study, showing the binding energies and inhibition constants for a series of benzofuran-triazine hybrids against S. aureus DHFR. A similar approach could be applied to this compound.
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |
| Hybrid 8a | -7.25 | 5.82 |
| Hybrid 8b | -7.53 | 3.65 |
| Hybrid 8c | -7.89 | 2.01 |
| Hybrid 8d | -8.15 | 1.23 |
| Hybrid 8e | -8.54 | 0.65 |
| This table is based on data for benzofuran-triazine hybrids and is for illustrative purposes. |
Investigation of Ligand-Receptor Binding Mechanisms at a Molecular Level
Understanding the precise mechanism of how a ligand binds to its receptor is crucial for designing more potent and selective molecules. This involves identifying the key amino acid residues in the receptor's binding pocket that interact with the ligand and the nature of these interactions.
For instance, studies on benzazepine derivatives acting as antagonists for NMDA and AMPA receptors have elucidated the importance of specific substitutions on the core structure for binding affinity. nih.gov Similarly, the binding of benziodarone (B1666584) analogues to transthyretin has been shown to be highly dependent on the halogen substituents, which interact with specific halogen-binding pockets in the protein. nih.gov
Should a biological target for this compound be identified, further investigation into its binding mechanism would be warranted. This could involve site-directed mutagenesis of the receptor to identify key interacting residues, complemented by molecular dynamics simulations to explore the conformational changes upon binding. Such studies would provide a detailed picture of the ligand-receptor interactions at an atomic level, paving the way for the rational design of new derivatives with improved activity. For example, it has been noted that 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK) is a key enzyme in the folate biosynthesis pathway and an attractive target for antimicrobial agents. nih.gov Bisubstrate inhibitors have been designed to mimic the transition state of the enzymatic reaction, leading to high-affinity binding. nih.gov
Advanced Research Applications and Methodological Contributions of 6,7,8,9 Tetrahydrodibenzofuran 1,2 Dione Derivatives
Role as Versatile Synthetic Intermediates for Complex Organic Molecules
The 6,7,8,9-Tetrahydrodibenzofuran-1,2-dione framework serves as a resourceful intermediate in the synthesis of more complex organic molecules. The dione (B5365651) moiety, in particular, offers reactive sites for a variety of chemical transformations. The synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones (THHBADs) is a notable example, where a Schmidt reaction is performed on a related 5,6,7,8-tetrahydro-2-methoxynaphthalene-1,4-dione, followed by demethylation. nih.gov This transformation highlights the utility of the tetrahydro-dione system in constructing intricate, polycyclic, and pharmacologically relevant structures. nih.gov
Furthermore, the core structure is amenable to one-pot multicomponent reactions, which are highly valued for their efficiency and atom economy. For instance, derivatives of tetrahydrobenzo[a]xanthene-11-one can be synthesized through a three-component cyclocondensation of an aldehyde, β-naphthol, and a cyclic 1,3-dicarbonyl compound under solvent-free conditions. researchgate.net This approach demonstrates the potential for rapid assembly of complex heterocyclic systems from simpler precursors related to the tetrahydrodibenzofuran scaffold. researchgate.net The benzofuran (B130515) core itself is a target of numerous synthetic strategies, often involving the annulation of benzoquinones, underscoring the importance of this structural motif in synthetic chemistry. dtu.dk
Table 1: Synthetic Applications of Tetrahydrodibenzofuran-1,2-dione Analogs
| Starting Material Analog | Reaction Type | Resulting Complex Molecule | Reference |
| 5,6,7,8-Tetrahydro-2-methoxynaphthalene-1,4-dione | Schmidt Reaction, Demethylation | Racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones (THHBADs) | nih.gov |
| Cyclic 1,3-dicarbonyl compound | Three-component cyclocondensation | Tetrahydrobenzo[a]xanthene-11-one derivatives | researchgate.net |
| Benzoquinones | Heteroannulation | Benzofuran-based structures | dtu.dk |
Scaffold Design in Rational Drug Discovery Research (Focus on Molecular Recognition and Target Engagement)
Rational drug design leverages the knowledge of a biological target's three-dimensional structure to create molecules that can interact with it in a specific and predictable manner. wikipedia.org The rigid yet modifiable scaffold of this compound and its analogs is well-suited for this approach.
A compelling example is the discovery of 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene as potent modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt), a key target for inflammatory and autoimmune diseases. nih.gov In these studies, the tetrahydro-benzo scaffold serves as the core structure, with modifications introduced to optimize binding and activity. The resulting modulators were found to interact with specific hydrophilic regions of the RORγt protein, such as Cys320-Glu326 and Arg364-Phe377, demonstrating precise molecular recognition. nih.gov
Similarly, derivatives of 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-dione have been synthesized and identified as antagonists of N-methyl-d-aspartate (NMDA) and α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. nih.gov The potency of these antagonists was found to be dependent on the substitution pattern on the tetrahydrobenzene moiety, highlighting how subtle changes to the core scaffold can fine-tune its engagement with a biological target. nih.gov The most potent compounds from this series exhibited antagonist dissociation constants in the nanomolar range for NMDA receptors. nih.gov The dione group within these structures can potentially form covalent bonds with nucleophilic sites in biological molecules, altering their structure and function.
Table 2: Drug Discovery Applications of this compound Analogs
| Derivative Scaffold | Biological Target | Therapeutic Area | Key Finding | Reference |
| 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene | Retinoic acid receptor-related orphan receptor γt (RORγt) | Inflammatory and autoimmune diseases | Interaction with Cys320-Glu326 and Arg364-Phe377 hydrophilic regions | nih.gov |
| 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones (THHBADs) | NMDA and AMPA receptors | Neurological disorders | Potent antagonists with nanomolar dissociation constants for NMDA receptors | nih.gov |
Development of Chemical Probes and Diagnostic Tools for Biochemical Research
Chemical probes are small molecules used to study and manipulate biological systems. While direct examples of this compound being used as a chemical probe are not prevalent in the reviewed literature, its derivatives designed for drug discovery have the foundational characteristics necessary for such applications. A molecule that binds with high affinity and specificity to a biological target, such as the RORγt modulators, can be converted into a chemical probe. nih.gov This is typically achieved by attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to a non-critical position on the molecule. Such a probe would allow researchers to visualize the location of the target protein within cells, quantify its expression levels, or be used in assays to screen for other molecules that bind to the same target. The development of modulators for RORγt with a clear mechanism of action provides a strong basis for designing such probes for further biochemical investigation of this important nuclear receptor. nih.gov
Contribution to Materials Science (e.g., Polymer Chemistry, Functional Materials)
The benzofuran core, a key component of the this compound structure, has found significant applications in materials science. Benzofuran derivatives are utilized in the synthesis of polymers, dyes, and other functional materials. researchgate.netresearchgate.net The incorporation of benzofuran and its fused-ring analogs, like benzofuro[2,3-b]benzofuran-2,3,8,9-tetracarboxylic dianhydride (BBTDA), into polymer backbones can lead to materials with enhanced thermal stability. researchgate.net Polyimides derived from BBTDA have demonstrated high glass transition temperatures (above 296 °C) and degradation temperatures (above 455 °C), along with good solubility in organic solvents. researchgate.net
The structural rigidity and aromaticity of the dibenzofuran (B1670420) moiety contribute to these desirable properties. Furthermore, related xanthene derivatives, which can be synthesized from similar precursors, have applications as dyes and in laser technologies, indicating the potential of the broader class of compounds in developing functional materials with specific optical properties. researchgate.net
Table 3: Materials Science Applications of Benzofuran-related Structures
| Monomer/Scaffold | Material Type | Key Properties/Applications | Reference |
| Benzofuro[2,3-b]benzofuran-2,3,8,9-tetracarboxylic dianhydride (BBTDA) | Polyimides | High thermal stability (Tg >296 °C, Td >455 °C), good solubility | researchgate.net |
| Tetrahydrobenzo[a]xanthene-11-one derivatives | Dyes, Laser Technologies | Potential for specific optical properties | researchgate.net |
| 3a,4,5,7a-Tetrahydro-2-benzofuran-1,3-dione analog | Polymers | Precursor for synthesizing biodegradable polymers |
Environmental Chemistry Research (e.g., Studies on Transformation, Degradation, and Environmental Fate in Controlled Systems)
The study of the environmental fate of chemical compounds is crucial for assessing their potential impact. While specific degradation studies on this compound are not widely reported, research on related structures provides insight into this area. For instance, the related compound 4,5,6,7-tetrahydro-2-benzofuran-1,3-dione is noted for its pesticide properties, which necessitates an understanding of its environmental persistence and degradation pathways. herts.ac.uk
The broader class of dibenzofurans, particularly their chlorinated derivatives like 1,2,3,7,8,9-Hexachlorodibenzofuran, are known environmental pollutants that are very toxic to aquatic life with long-lasting effects. nih.gov These compounds are formed as unwanted byproducts in various industrial processes. nih.gov Although this compound is not a chlorinated congener, the general interest in the environmental behavior of dibenzofurans suggests that studies on its transformation and degradation in controlled systems (e.g., microbial degradation, photodegradation) would be of significant environmental relevance. Such research would help to determine its potential for persistence, bioaccumulation, and transformation into other products in the environment.
Future Directions and Emerging Research Avenues for 6,7,8,9 Tetrahydrodibenzofuran 1,2 Dione
Development of Novel Asymmetric and Stereoselective Synthetic Methods
The synthesis of 6,7,8,9-Tetrahydrodibenzofuran-1,2-dione and its derivatives with high stereocontrol is a primary objective for exploring its biological and material properties. Future research will likely focus on moving beyond classical synthetic routes to develop sophisticated asymmetric and stereoselective methodologies.
Given that the tetrahydrodibenzofuran core contains stereocenters, controlling their configuration is crucial. Methodologies developed for other furan-containing structures offer a blueprint for future work. For instance, organocatalytic approaches, which have been successfully used for the asymmetric synthesis of benzofuranones and dihydrobenzofuran-diones, could be adapted. rsc.orgresearchgate.net A promising strategy involves the desymmetrization of prochiral precursors, such as suitably substituted quinols, using chiral catalysts to induce enantioselectivity. rsc.org
Furthermore, transition-metal-catalyzed reactions are a powerful tool for stereoselective synthesis. escholarship.org Techniques like intramolecular C-H insertion or annulation reactions, which have been effective for creating substituted tetrahydrofurans, could be explored. nih.govnih.gov The reaction of 1,4-dilithio-1,3-diene derivatives with aldehydes, for example, affords polysubstituted 2,5-dihydrofurans with excellent regio- and stereoselectivity, suggesting that organometallic strategies could be highly effective. nih.govresearchgate.net
| Synthetic Strategy | Potential Catalyst/Reagent Type | Key Transformation | Anticipated Outcome for Target Scaffold |
| Organocatalytic Desymmetrization | Chiral Bisguanidinium or Thiourea Catalysts | Michael Addition / Lactonization Cascade | Enantioselective formation of the dione (B5365651) ring |
| Transition-Metal Catalysis | Rhodium(II) or Iridium Complexes | Intramolecular C-H Insertion / Annulation | Diastereoselective construction of the tetrahydrofuran (B95107) ring |
| Organometallic Annulation | Dilithiated Dienes + Aldehyd Precursors | Cyclization / Elimination | Regio- and stereoselective formation of substituted derivatives |
| Asymmetric Allylic Alkylation | Bifunctional Thiourea Organocatalysts | Alkylation of a benzofuranone precursor | Introduction of chiral substituents on the core structure |
Exploration of Bio-inspired and Catalytic Transformations
Nature provides a rich source of inspiration for the synthesis of complex molecules like dibenzofurans. Many dibenzofurans are natural products found in lichens, ascomycetes, and higher plants, with their biosynthesis offering clues for novel synthetic strategies. nih.govresearchgate.net A future research avenue involves biomimetic synthesis, which mimics enzymatic pathways to construct the dibenzofuran (B1670420) core. For example, palladium-acetate-catalyzed cyclization has been used in a biomimetic approach to synthesize lichen dibenzofurans. researchgate.net
Beyond bio-inspiration, the development of novel catalytic transformations is paramount. This includes the use of transition metals like palladium, copper, nickel, and ruthenium to facilitate key bond-forming reactions. nih.govnih.gov Efficient methods for constructing the dibenzofuran nucleus often involve the cyclization of diaryl ether derivatives or the direct functionalization of benzofuran (B130515) precursors. rsc.org Modern strategies focus on C-H functionalization, which provides an atom-economical route to valuable dibenzofurans, potentially using inexpensive and stable quinoline ligands to overcome previous limitations. researchgate.net Additionally, photocatalytic methods, which can promote reactions under mild conditions, represent a frontier in furan (B31954) synthesis. rsc.org
Integration with Artificial Intelligence and Machine Learning for Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-build-test-learn cycle. nih.gov For a scaffold like this compound, AI/ML can be instrumental in navigating its vast chemical space to identify derivatives with optimal properties.
ML models can be trained on existing chemical data to predict a wide range of molecular properties, from physicochemical characteristics to biological activity and toxicity. nih.govgu.se For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of novel tetrahydrodibenzofuran-dione derivatives with their potential therapeutic effects. gu.se Graph Neural Networks (GNNs), a type of deep learning model, are particularly adept at learning from molecular structures and have shown superior performance in predicting properties compared to traditional methods. gu.semanchester.ac.uk
These predictive models can be integrated into computational platforms to perform high-throughput virtual screening of hypothetical derivatives, prioritizing the most promising candidates for synthesis and experimental validation. nih.gov This approach significantly reduces the time and cost associated with identifying lead compounds. Explainable AI (XAI) methodologies can further provide insights into the model's decision-making process, helping chemists understand the structural motifs responsible for desired properties. nih.govresearchgate.net
| AI/ML Application | Model/Technique | Predicted Property | Impact on Research |
| Virtual Screening | Graph Neural Networks (GNNs), Support Vector Machines (SVM) | Binding affinity to therapeutic targets, ADMET properties | Prioritization of synthetic targets, reducing experimental costs |
| Compound Optimization | Explainable AI (XAI), Generative Models | Identification of key structural features for activity/safety | Rational design of next-generation derivatives |
| Property Prediction | QSAR, Deep Learning | Solubility, pKa, thermal stability, electronic properties | Guiding compound selection for specific applications (e.g., materials, drugs) |
Advanced In Situ Characterization Techniques for Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced in situ characterization techniques, which monitor reactions as they occur, provide invaluable mechanistic insights that are often missed by traditional endpoint analysis.
For transformations involving the furan core, techniques like in situ X-ray Absorption Spectroscopy (XAS) can elucidate the active state of metal catalysts. For example, XAS studies on the silver-catalyzed oxidation of furan derivatives have shown that reduced silver particles are the catalytically active species, clarifying the role of the metal under actual reaction conditions. rsc.org Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can track the formation of intermediates and byproducts in real-time, providing a detailed kinetic and mechanistic picture of the reaction progress. mdpi.com
For studying thermal properties and degradation pathways, Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) can be employed to identify the degradation products of novel polymers or materials derived from the tetrahydrodibenzofuran-dione scaffold. manchester.ac.ukmdpi.com
Design of Next-Generation Molecular Scaffolds with Tunable Reactivity for Specific Research Applications
The this compound core serves as a versatile starting point for creating a diverse library of next-generation molecular scaffolds. The reactivity of the ortho-quinone moiety, combined with potential functionalization of the aromatic and saturated rings, allows for precise tuning of the molecule's electronic, steric, and pharmacological properties.
Future work in this area will focus on leveraging this tunable reactivity to design molecules for specific applications. For example, by modifying substituents on the dibenzofuran core, it may be possible to develop novel organic semiconducting materials, an application for which some dibenzofuran derivatives have already shown promise. acs.org In medicinal chemistry, the scaffold can be decorated with various pharmacophores to target specific biological pathways. The development of efficient and regioselective catalytic methods will be key to accessing these diverse structures. nih.govresearchgate.net The ultimate goal is to establish clear structure-property relationships that enable the rational design of molecules with tailored functions, whether as potent therapeutics, selective catalysts, or advanced materials.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6,7,8,9-tetrahydrodibenzofuran-1,2-dione, and how can reaction conditions be optimized for higher yields?
- Methodology : Utilize multi-step cyclization strategies involving furan precursors and ketone functionalities. For example, Diels-Alder reactions or acid-catalyzed cyclization of substituted dihydroxybenzenes with cyclic ketones. Optimize temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) to control regioselectivity .
- Data Analysis : Monitor reaction progress via TLC or HPLC, and characterize intermediates using -NMR and -NMR to confirm structural integrity .
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from its structural analogs?
- Methodology : Compare carbonyl stretching frequencies in IR (expected ~1700–1750 cm) and -NMR signals for the dione moiety (~200–210 ppm). Use HSQC and HMBC to resolve overlapping signals in the tetrahydrofuran ring .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines : Follow OSHA standards for handling cyclic ketones and furan derivatives. Use fume hoods, nitrile gloves, and PPE to avoid inhalation or dermal exposure. Store in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for modeling the reactivity of this compound in oxidation reactions?
- Methodology : Perform DFT calculations at the B3LYP/6-311+G(d,p) level to model transition states and electron density maps. Compare with experimental data (e.g., kinetic isotope effects) to validate mechanistic pathways .
- Data Contradictions : Address discrepancies between predicted and observed regioselectivity by adjusting solvation models or including dispersion corrections .
Q. How does the compound’s electronic structure influence its interaction with indoor surfaces (e.g., adsorption kinetics on silica or polymers)?
- Methodology : Use microspectroscopic imaging (e.g., AFM-IR) to study adsorption isotherms. Correlate surface polarity with compound hydrophobicity (logP) to predict environmental persistence .
- Experimental Design : Conduct controlled exposure experiments in simulated indoor environments (20–25°C, 40–60% RH) and analyze residues via GC-MS .
Q. What advanced chromatographic techniques resolve co-eluting impurities in environmental samples containing this compound?
- Methodology : Employ two-dimensional GC×GC-TOF/MS with a polar/non-polar column set. Optimize temperature programming and modulation periods to separate chlorinated or hydroxylated analogs .
- Validation : Cross-reference retention indices with NIST Standard Reference Data (e.g., SRD 69) to confirm peak assignments .
Key Considerations for Researchers
- Synthetic Challenges : Steric hindrance in the tetrahydrofuran ring may limit catalytic efficiency; consider bulky ligands or microwave-assisted synthesis .
- Analytical Pitfalls : Co-elution with chlorinated dibenzofurans in environmental samples requires high-resolution MS/MS validation .
- Ethical Compliance : Adhere to FDA guidelines for non-therapeutic research and avoid human/animal exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
